Barium acetylacetonate hydrate
Description
Significance of β-Diketone Complexes in Precursor Chemistry
β-Diketone ligands, such as acetylacetone (B45752), are among the most popular and versatile building blocks in coordination chemistry, particularly for d- and f-block elements. researchgate.net Their significance in precursor chemistry stems from several key characteristics. They form stable, neutral complexes with a wide range of metals, and the properties of these complexes can be fine-tuned by modifying the peripheral R groups on the diketone backbone. researchgate.net This structural versatility allows for the synthesis of precursors with desired properties like volatility and solubility. researchgate.net
Metal β-diketonate complexes are widely used as precursors in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) techniques for creating thin films. researchgate.netamericanelements.com The fluorination of the β-diketone ligands, for instance, can increase the volatility and solubility of the metal complexes, making them even better candidates for these processes. mdpi.com These precursors are essential for producing a variety of advanced materials, including high-temperature superconductors, luminescent materials, and dielectric layers for electronic components. researchgate.netresearchgate.net The ability of the acetylacetonate (B107027) anion to form a chelate ring provides stability to the complex, yet they can be thermally decomposed to yield metal oxides, often without the formation of undesirable carbonate intermediates. americanelements.comunishivaji.ac.in
Historical Context of Barium β-Diketone Research
The study of β-diketones has a history spanning over a century, establishing them as fundamental ligands in coordination chemistry. researchgate.net The exploration of alkaline earth metal β-diketonates, including those of barium, gained momentum with the need for high-purity, well-characterized precursors for advanced materials. researchgate.netunishivaji.ac.in Early research sought alternatives to precursors like metal oxalates, which often led to the formation of stable carbonate intermediates upon decomposition, requiring higher processing temperatures. unishivaji.ac.in
Barium acetylacetonate was identified as a suitable precursor because its thermal decomposition can proceed without forming barium carbonate, simplifying the synthesis of complex oxides. unishivaji.ac.in The development of MOCVD techniques spurred further interest in volatile barium sources. While early research utilized simpler, non-fluorinated ligands like acetylacetone, the inherent tendency of alkaline earth diketonates to oligomerize (form polymers) due to the large ionic radii of the metals posed challenges for achieving sufficient volatility. researchgate.net This led to investigations into adducts, where neutral Lewis base ligands like polyethers are added to saturate the coordination sphere of the barium ion, breaking up the polymeric structure and creating more volatile, mononuclear complexes. wikipedia.orgresearchgate.netacs.org This foundational work paved the way for the so-called "second-generation" precursors used in modern materials synthesis. researchgate.net
Contemporary Research Paradigms for Barium Acetylacetonate Hydrate (B1144303) as a Versatile Precursor
Modern research continues to leverage barium acetylacetonate hydrate as a key precursor for a range of functional materials, most notably barium titanate (BaTiO₃), a ferroelectric ceramic with important applications in capacitors and other electronic devices. wikipedia.orginoe.ro The compound is frequently employed in both MOCVD and solution-based methods like sol-gel synthesis.
In MOCVD processes, barium acetylacetonate has been used for the deposition of BaTiO₃ thin films. wikipedia.org However, due to the compound's relatively low volatility, research has also focused on related compounds with bulkier or fluorinated ligands to improve transport properties. wikipedia.orgacs.org
Sol-gel synthesis offers a versatile, solution-based route where this compound is a preferred barium source due to its stability towards ambient moisture compared to highly reactive alternatives like barium alkoxides. inoe.ro In a typical synthesis of barium titanate powder, barium acetylacetonate is mixed with a titanium precursor, such as titanium isopropoxide, in a suitable solvent. inoe.ro The subsequent hydrolysis and condensation reactions lead to the formation of a gel, which can then be calcined at high temperatures (e.g., 950 °C) to produce crystalline barium titanate powder. inoe.ro Research has shown that BaTiO₃ powders prepared via this route can exhibit high purity (>99.98%) and lead to ceramics with excellent dielectric properties. inoe.ro For example, one study reported a dielectric constant of 3020 at the Curie temperature of 104 °C for ceramics produced from a barium acetylacetonate-derived powder. inoe.ro
Recent research also explores its use in the synthesis of nanoparticles. For instance, ferroelectric PEGylated barium titanate nanoparticles have been synthesized using this compound as the barium source in a mixture with a titanium precursor and polyethylene (B3416737) glycol (PEG). rsc.org This highlights the compound's adaptability in creating nanostructured materials for advanced applications.
Detailed Research Findings: Sol-Gel Synthesis of BaTiO₃
| Parameter | Finding | Reference |
|---|---|---|
| Precursors | This compound, Titanium (IV) isopropoxide, Acetylacetone | inoe.ro |
| Process | Sol-gel route involving hydrolysis and condensation, followed by gel drying. | inoe.ro |
| Calcination Temp. | 950 °C in air | inoe.ro |
| Resulting Phase | Tetragonal, poorly crystallized BaTiO₃ | inoe.ro |
| Particle Size | 80 nm (dried gel), 1-1.5 µm (calcined powder) | inoe.ro |
| Sintering Temp. | 1275 °C | inoe.ro |
| Dielectric Constant | 1300 (at 25 °C), 3020 (at Curie Temp. 104 °C) | inoe.ro |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVTHFPMWHAEG-SUKNRPLKSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Engineering of Barium Acetylacetonate Hydrate
Solution-Based Synthesis Routes
Solution-based methods are the most common approaches for the synthesis of barium acetylacetonate (B107027) hydrate (B1144303), offering good control over stoichiometry and product purity. These routes can be broadly categorized into aqueous and non-aqueous methods, with the choice of solvent and reaction conditions significantly influencing the final product characteristics.
Aqueous Precipitation Methods
Aqueous precipitation is a straightforward and widely used method for the synthesis of barium acetylacetonate hydrate. This method typically involves the reaction of a water-soluble barium salt, such as barium chloride or barium hydroxide, with acetylacetone (B45752) in an aqueous solution. The pH of the solution is a critical parameter and is often adjusted by the addition of a base, such as ammonia (B1221849) or sodium hydroxide, to facilitate the deprotonation of acetylacetone and the subsequent formation of the barium acetylacetonate complex.
The general reaction can be represented as: Ba²⁺(aq) + 2 CH₃COCH₂COCH₃(aq) + 2 OH⁻(aq) → Ba(C₅H₇O₂)₂(s) + 2 H₂O(l)
The resulting this compound then precipitates from the solution and can be isolated by filtration, washed to remove by-products, and dried under controlled conditions. The degree of hydration of the final product can be influenced by the drying temperature and atmosphere.
Non-Aqueous Synthesis Approaches
Non-aqueous synthesis routes are employed to overcome some of the limitations of aqueous methods, such as the potential for hydrolysis of the product and the incorporation of water molecules into the coordination sphere of the barium ion. These methods often involve the reaction of a barium source, such as barium metal, barium oxide, or a barium alkoxide, with acetylacetone in an organic solvent. americanelements.com
Commonly used solvents include alcohols, hydrocarbons, and ethers. For instance, the reaction of barium metal with acetylacetone in a non-aqueous solvent like ethanol (B145695) or toluene (B28343) can yield anhydrous or solvent-adducted barium acetylacetonate. These approaches can offer better control over the stoichiometry and can lead to products with different morphologies and thermal properties compared to those obtained from aqueous routes.
Influence of Reaction Parameters on Product Characteristics
The characteristics of the synthesized this compound are highly dependent on the reaction parameters. Key parameters include:
pH: In aqueous synthesis, the pH of the reaction mixture plays a crucial role in the deprotonation of acetylacetone and the subsequent complexation with the barium ion. An optimal pH range is necessary to ensure complete precipitation and to avoid the formation of undesired side products.
Temperature: The reaction temperature can affect the solubility of the reactants and the product, influencing the nucleation and growth of the crystals. Temperature also plays a significant role during the drying process, determining the hydration state of the final product.
Reactant Concentration: The concentration of the barium salt and acetylacetone can impact the rate of reaction and the particle size of the precipitate. Higher concentrations may lead to faster precipitation and smaller particle sizes.
Solvent: The choice of solvent in non-aqueous synthesis affects the solubility of the reactants and the coordination environment of the barium ion, which can influence the structure and properties of the final product.
| Reaction Parameter | Influence on Product Characteristics |
| pH | Affects deprotonation of acetylacetone and precipitation efficiency. |
| Temperature | Influences reaction rate, crystal growth, and hydration state. |
| Concentration | Impacts particle size and precipitation rate. |
| Solvent | Determines reaction pathway and product's crystalline phase. |
Mechanochemical and Solvent-Assisted Grinding Syntheses
Mechanochemical synthesis offers a solvent-free or solvent-minimalistic approach to the preparation of barium acetylacetonate. This technique involves the use of mechanical energy, typically through ball milling, to induce chemical reactions between solid reactants. The high-energy collisions between the milling media and the reactants can lead to the formation of the desired product without the need for bulk solvents.
In a typical mechanochemical synthesis of a barium β-diketonate, a solid barium source (e.g., barium oxide or barium carbonate) is milled with acetylacetone. The mechanical forces generated during milling facilitate the reaction at the solid-solid or solid-liquid interface.
Solvent-assisted grinding (SAG) is a variation of mechanochemical synthesis where a small amount of a liquid is added to the solid reactants during milling. researchgate.net This liquid phase can act as a catalyst, facilitate mass transport, and help to control the reaction temperature, often leading to higher yields and more crystalline products compared to neat grinding. The choice of the grinding liquid can also influence the polymorphic form of the final product.
Ligand Modification Strategies for Tailored Precursor Properties
For applications such as MOCVD, the volatility and thermal stability of the precursor are of paramount importance. Barium acetylacetonate, in its simple form, can suffer from low volatility and premature decomposition. nih.gov To address these issues, ligand modification strategies are employed to engineer precursor molecules with improved transport properties.
Influence of Substituted β-Diketone Ligands on Precursor Transport
A primary strategy for enhancing the transport properties of barium precursors is the use of substituted β-diketone ligands. By modifying the acetylacetonate ligand with sterically bulky or fluorinated substituents, it is possible to create new barium complexes with significantly improved volatility and thermal stability. nih.govnih.gov
Sterically Bulky Ligands: The introduction of bulky alkyl groups, such as tert-butyl groups found in the 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligand, can increase the volatility of the barium complex. The bulky groups effectively shield the central barium atom, reducing intermolecular interactions and lowering the energy required for sublimation.
Fluorinated Ligands: Fluorination of the β-diketone ligand is another effective strategy to enhance volatility. The replacement of hydrogen atoms with fluorine atoms, as in the hexafluoroacetylacetonate (hfa) ligand, reduces the polarity of the molecule and weakens van der Waals forces, leading to a significant increase in vapor pressure. nih.gov
Furthermore, the synthesis of heteroleptic complexes, which contain more than one type of ligand, has shown great promise in tailoring precursor properties. For instance, combining a β-diketonate ligand with a multidentate aminoalkoxy ligand can lead to monomeric or dimeric barium complexes with enhanced volatility and cleaner decomposition pathways, making them excellent candidates for MOCVD and atomic layer deposition (ALD) applications. nih.govacs.org
| Precursor | Ligand Modification | Sublimation Temperature (°C) | Volatility |
| Ba(acac)₂ | None (acetylacetonate) | High | Low |
| Ba(thd)₂ | Sterically bulky alkyl groups | Lower than Ba(acac)₂ | Moderate |
| Ba(hfa)₂ | Fluorinated alkyl groups | Significantly lower than Ba(acac)₂ | High |
| Heteroleptic Ba complexes | Mixed β-diketonate and aminoalkoxide ligands | 160 °C at 0.5 Torr nih.gov | High |
Adduct Formation with Lewis Bases for Enhanced Vaporization Characteristics
The inherent challenge with barium β-diketonate complexes, including barium acetylacetonate, lies in their tendency to form involatile oligomers due to the large ionic radius and high coordination number of the barium ion. A successful strategy to mitigate this is the formation of adducts with neutral Lewis bases. These bases coordinate to the barium center, saturating its coordination sphere and encapsulating the metal ion. This steric shielding prevents the formation of intermolecular bridges, resulting in monomeric or dimeric species that are significantly more volatile than the parent compound.
While stable, isolable adducts of this compound with Lewis bases are not extensively documented, a highly effective method to improve its transport properties involves the in-situ addition of Lewis bases to the carrier gas during MOCVD processes. This approach has been demonstrated to dramatically increase the volatility of barium β-diketonates that otherwise have negligible vapor pressure.
Research has shown that introducing nitrogen-containing Lewis bases, such as amines, into the carrier gas stream allows for the vapor-phase transport of barium acetylacetonate at temperatures as low as 70°C at atmospheric pressure, a significant improvement over the high temperatures typically required, which often lead to decomposition. This effect is attributed to the formation of transient, volatile adducts in the gas phase. The interaction with the Lewis base effectively breaks up the involatile oligomeric structures of the barium precursor, allowing it to be transported to the substrate.
Interestingly, attempts to isolate solid amine adducts of some barium β-diketonates have been unsuccessful, suggesting that the adduct formation may be a dynamic process occurring primarily in the vapor phase. The volatility enhancement is dependent on both the nature of the Lewis base and its partial pressure within the carrier gas.
The table below, based on data from studies on related barium β-diketonate systems, illustrates the effect of various nitrogen Lewis bases on the sublimation and melting temperatures, demonstrating the significant enhancement in volatility.
| Barium Compound | Lewis Base | Melting Point (°C) | Sublimation Temperature (°C) |
|---|---|---|---|
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | None | ~170 (decomposes) | 225 (at 0.05 mmHg, with decomposition) |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Ammonia | 70 | 70 |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Trimethylamine | 75 | 75 |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Triethylamine | 150 | 150-180 |
| Barium acetylacetonate | None | >320 | No reported volatility |
| Barium acetylacetonate | Triethylamine | Not Reported | Sublimes with some decomposition |
Beyond the in-situ approach, a broader strategy in precursor design involves the synthesis of stable, heteroleptic complexes. This has been particularly successful with fluorinated acetylacetonates (B15086760) of barium, where the formation of sublimable adducts with polyethers like tetraglyme (B29129) has been documented. wikipedia.org These polyether ligands effectively wrap around the barium ion, satisfying its coordination requirements and preventing oligomerization, leading to precursors with improved volatility and thermal stability. While this specific example does not use this compound, it underscores the general and effective principle of using Lewis base adduct formation to engineer more suitable MOCVD precursors.
Structural Elucidation and Coordination Chemistry Investigations of Barium Acetylacetonate Hydrate
Crystallographic Analysis of Barium Acetylacetonate (B107027) and Related Hydrates
The precise single-crystal X-ray structure of barium acetylacetonate hydrate (B1144303), Ba(C₅H₇O₂)₂·xH₂O, is not definitively established in the literature, with the compound often being described as an ill-defined hydrate wikipedia.org. This is likely due to the hygroscopic nature of the compound and the flexibility of the barium ion's coordination sphere, which can lead to polymeric structures or variable water content, complicating the growth of suitable single crystals.
However, crystallographic analysis of related hydrated barium coordination polymers provides significant insight into the structural possibilities. Barium's large ionic radius facilitates high coordination numbers and structural diversity. For instance, studies on other barium complexes involving oxygen-donating ligands reveal common crystal systems and the extensive incorporation of water molecules into the crystal lattice. These related structures serve as valuable models for understanding the probable solid-state arrangement of barium acetylacetonate hydrate.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| {Ba[S(CH₂COO)₂(H₂O)₃]·2H₂O}n | Monoclinic | P2₁/c | a = 13.069 Å, b = 7.350 Å, c = 12.932 Å, β = 113.49° | |
| Ba[Co(Cdta)]₂·9H₂O | Monoclinic | P2₁/c | a = 15.941 Å, b = 20.734 Å, c = 11.234 Å, β = 107.03° | researchgate.net |
This table presents crystallographic data for related hydrated barium complexes to illustrate typical structural parameters.
Elucidation of the Coordination Environment of Barium
The coordination environment of the Ba²⁺ ion in its complexes is characterized by high and variable coordination numbers, a direct consequence of its large size and electrostatic bonding character. In this compound, the barium center is coordinated by both acetylacetonate (acac) anions and water molecules. The acetylacetonate ligand is bidentate, binding to the metal ion through its two oxygen atoms to form a stable six-membered chelate ring americanelements.comwikipedia.org.
Given the typical formulation Ba(acac)₂, four coordination sites are occupied by the two acetylacetonate ligands. The remaining positions in barium's coordination sphere are filled by water molecules. While the exact number is not confirmed without a definitive crystal structure, coordination numbers for barium commonly range from 8 to 12. In the known structure of a hydrated barium thiodiacetate polymer, the barium ion is ten-coordinate, binding to oxygen and sulfur atoms from the organic ligands as well as three water molecules . This suggests that the coordination environment in this compound is likely a complex arrangement involving two bidentate acac ligands and multiple aqua ligands, potentially leading to a coordination number of 8 or higher. The Ba-O bond lengths are expected to be in the typical range observed for other hydrated barium complexes.
| Bond Type | Typical Bond Length Range (Å) | Context | Reference |
| Ba-O (carboxylate) | 2.75 - 3.00 | Observed in various barium carboxylate complexes. | |
| Ba-O (water) | 2.78 - 2.95 | Coordination of aqua ligands to the barium center. | |
| Ba-N | 2.54 - 2.60 | For comparison, from a Gd(III) complex with similar ligands. | mdpi.com |
This table provides typical bond length ranges for barium-oxygen bonds based on data from related coordination complexes.
Theoretical Modeling of Molecular and Electronic Structure
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the molecular and electronic structures of metal complexes that are challenging to characterize crystallographically. Although specific DFT studies on this compound are scarce, extensive research on other metal acetylacetonates (B15086760) provides a clear framework for how such an analysis would proceed researchgate.netup.ac.za.
DFT calculations can predict the most stable geometry of the [Ba(acac)₂(H₂O)ₙ] complex, exploring different possible coordination numbers and spatial arrangements of the ligands. These calculations can also determine key structural parameters like bond lengths and angles, which can be compared with data from related, structurally characterized complexes. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and Mulliken charge distributions would elucidate the nature of the Ba-O bonds, confirming their predominantly ionic character. Such theoretical studies are crucial for understanding the reactivity and precursor behavior of the complex in processes like chemical vapor deposition diva-portal.orgmdpi.com.
| Computational Method | Information Obtained | Relevance to Ba(acac)₂·xH₂O |
| Geometry Optimization (DFT) | Stable molecular structure, bond lengths, bond angles. | Predicts the 3D arrangement of atoms and the coordination geometry of the Ba²⁺ ion. |
| Vibrational Frequency Analysis | Infrared (IR) and Raman spectra simulation. | Helps in interpreting experimental spectroscopic data to confirm the coordination of ligands. |
| Frontier Molecular Orbital (FMO) Analysis | Energy levels of HOMO and LUMO, electronic transition properties. | Provides insight into the electronic structure and potential reactivity of the complex. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, nature of chemical bonds. | Characterizes the degree of ionic vs. covalent character in the Ba-O bonds. |
This table outlines the types of information that can be gained from theoretical modeling of this compound, based on established methods for metal acetylacetonates.
Solution-Phase Coordination Dynamics and Speciation
The behavior of this compound in solution is critical for its application in solution-based deposition techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying the structure and dynamics of diamagnetic complexes like Ba(acac)₂ in solution magritek.com.
¹H and ¹³C NMR spectra can confirm the presence of the acetylacetonate ligand and provide information about the symmetry of the complex in solution. The acetylacetonate ligand has distinct resonances for the methyl (CH₃) and methine (CH) protons, as well as for the methyl, methine, and carbonyl carbons azom.com. The chemical shifts of these signals can be sensitive to the coordination environment.
In solution, a dynamic equilibrium may exist involving different species. This can include the dissociation of ligands, exchange of coordinated water molecules with the solvent, or the formation of different hydrated species ([Ba(acac)₂(H₂O)ₙ]). Variable-temperature NMR studies could provide insights into the kinetics of these exchange processes. The speciation in a given solvent will depend on factors such as solvent polarity, coordinating ability of the solvent, and the concentration of the complex. Understanding this behavior is essential for controlling the composition and morphology of films deposited from solution precursors.
| Nucleus | Ligand Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| ¹H | Methyl (CH₃) | ~1.9 - 2.2 | N/A |
| ¹H | Methine (CH) | ~5.3 - 5.6 | N/A |
| ¹³C | Methyl (CH₃) | N/A | ~25 - 30 |
| ¹³C | Methine (CH) | N/A | ~100 - 105 |
| ¹³C | Carbonyl (C=O) | N/A | ~185 - 195 |
This table presents the expected NMR chemical shift ranges for the acetylacetonate ligand when coordinated to a diamagnetic metal ion like Ba²⁺, based on data from similar complexes.
Thermal Behavior and Decomposition Pathway Analysis of Barium Acetylacetonate Hydrate
Thermogravimetric and Differential Thermal Analysis Studies
The thermal decomposition is expected to occur in several distinct stages:
Dehydration: The initial mass loss observed at lower temperatures corresponds to the removal of water molecules. This process typically involves two steps: the release of loosely bound (adsorbed) water, followed by the removal of coordinated water molecules at a slightly higher temperature. This dehydration is an endothermic process, which would be indicated by a corresponding peak in the DTA curve. For a hydrated sample, this initial weight loss is a critical first step in the decomposition pathway.
Decomposition of the Acetylacetonate (B107027) Ligand: Following dehydration, the anhydrous barium acetylacetonate begins to decompose. This is a more complex stage that may occur in multiple steps. The organic acetylacetonate ligands break down, leading to a significant mass loss. This stage is often accompanied by a series of exothermic peaks in the DTA curve, indicating the combustion of the organic fragments, especially in an oxidizing atmosphere srce.hr.
Formation of Barium Carbonate: The decomposition of the organic ligand in the presence of air or oxygen typically leads to the formation of an intermediate barium carbonate (BaCO₃) phase. This is a common decomposition product for barium precursors containing organic components.
Decomposition of Barium Carbonate: At higher temperatures, the barium carbonate intermediate decomposes to barium oxide (BaO), releasing carbon dioxide. This final decomposition step results in a stable metal oxide residue.
The following interactive data table summarizes the expected decomposition stages based on analogous compounds.
| Stage | Temperature Range (°C) | Process | Mass Loss | DTA Signal |
| 1 | 50 - 150 | Dehydration (loss of adsorbed and coordinated water) | Significant | Endothermic |
| 2 | 200 - 450 | Decomposition of acetylacetonate ligands | Major | Exothermic |
| 3 | 450 - 800 | Formation of Barium Carbonate | Gradual | - |
| 4 | > 800 | Decomposition of Barium Carbonate to Barium Oxide | Significant | Endothermic |
Evolved Gas Analysis (EGA) for Identification of Volatile Decomposition Products
Evolved gas analysis (EGA), typically performed using techniques like mass spectrometry (MS) or Fourier transform infrared spectroscopy (FTIR) coupled with a thermogravimetric analyzer (TGA-MS or TGA-FTIR), is essential for identifying the volatile products released during decomposition.
For barium acetylacetonate hydrate (B1144303), the expected evolved gases at different decomposition stages are:
Dehydration Stage: The primary volatile product is water (H₂O).
Ligand Decomposition Stage: A complex mixture of organic molecules is anticipated. Based on studies of other metal acetylacetonates (B15086760), these products would likely include acetone (B3395972) (CH₃COCH₃), carbon dioxide (CO₂), and other ketones and hydrocarbons resulting from the fragmentation of the acetylacetonate ligand researchgate.net.
Barium Carbonate Decomposition Stage: The main gaseous product is carbon dioxide (CO₂).
An interactive table of expected volatile decomposition products is presented below.
| Decomposition Stage | Expected Volatile Products | Analytical Technique |
| Dehydration | Water (H₂O) | TGA-MS, TGA-FTIR |
| Ligand Decomposition | Acetone, Carbon Dioxide, Ketones, Hydrocarbons | Pyrolysis-GC-MS, TGA-MS |
| Carbonate Decomposition | Carbon Dioxide (CO₂) | TGA-MS |
Kinetic Studies of Thermal Decomposition Mechanisms
Kinetic analysis of the thermal decomposition process provides valuable information about the reaction mechanism and the energy barriers involved. This is typically achieved by performing TGA experiments at multiple heating rates and applying isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to the data.
While specific kinetic parameters for barium acetylacetonate hydrate are not documented, studies on other metal acetylacetonates reveal that the decomposition is a complex process. The activation energy (Ea) for the decomposition of the organic ligand is expected to be in a range typical for the cleavage of C-C, C-O, and C-H bonds within the ligand structure. The reaction mechanism can often be described by models that consider solid-state reactions, such as nucleation and growth or diffusion-controlled processes.
Influence of Gaseous Environment on Pyrolysis Pathways
The surrounding atmosphere significantly influences the thermal decomposition pathway of metal-organic compounds.
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert environment, the decomposition of the acetylacetonate ligand is primarily a pyrolysis process. This can lead to the formation of a wider range of organic fragments and potentially carbonaceous residues. The final product might be a mixture of barium oxide and carbon. Studies on copper(II) acetylacetonate have shown that in an argon atmosphere, the total mass loss is less compared to decomposition in air, indicating the formation of a carbon-containing residue researchgate.net.
Oxidizing Atmosphere (e.g., Air, Oxygen): In an oxidizing atmosphere, the organic ligands undergo combustion. This process is highly exothermic and generally leads to a more complete removal of carbon, resulting in a purer barium oxide or barium carbonate intermediate at lower temperatures compared to an inert atmosphere. The decomposition of cobalt acetylacetonates, for instance, shows a distinct pathway in the presence of oxygen, leading to the formation of cobalt oxide via an acetate (B1210297) intermediate rsc.org.
Comparative Analysis of Decomposition Characteristics with Other Barium Precursors
This compound is one of several precursors used for the synthesis of barium-based materials. A comparative analysis of its thermal decomposition with other common barium precursors like barium carbonate (BaCO₃), barium nitrate (B79036) (Ba(NO₃)₂), and barium acetate ((CH₃COO)₂Ba) is insightful.
Barium Carbonate (BaCO₃): This is a common and stable barium precursor. Its decomposition to barium oxide occurs at a very high temperature, typically above 1000 °C. This compound offers the advantage of decomposing at a significantly lower temperature, which can be beneficial for energy efficiency and for synthesizing materials on temperature-sensitive substrates.
Barium Nitrate (Ba(NO₃)₂): Barium nitrate decomposes at a lower temperature than barium carbonate, typically in the range of 600-800 °C. However, its decomposition releases corrosive and oxidizing NOx gases, which can be undesirable. This compound provides a nitrate-free alternative.
Barium Acetate ((CH₃COO)₂Ba): Barium acetate decomposes in multiple steps, with the final conversion to barium carbonate occurring around 500 °C, followed by decomposition to barium oxide at higher temperatures wikipedia.org. Its decomposition temperature is lower than that of barium carbonate. This compound is expected to have a similar or slightly lower decomposition temperature for the organic part, offering a comparable low-temperature route.
The following interactive table provides a comparison of the decomposition characteristics of different barium precursors.
| Barium Precursor | Decomposition Temperature Range (°C) | Primary Gaseous Byproducts | Final Product | Advantages | Disadvantages |
| This compound | ~200-500 (organic part) | H₂O, CO₂, organic fragments | BaO (via BaCO₃) | Low decomposition temperature | Potential for carbon contamination |
| Barium Carbonate | > 1000 | CO₂ | BaO | High purity oxide | Very high decomposition temperature |
| Barium Nitrate | ~600-800 | NOₓ, O₂ | BaO | Lower decomposition temp. than carbonate | Release of corrosive gases |
| Barium Acetate | ~300-500 (organic part) | CO₂, H₂O, organic fragments | BaO (via BaCO₃) | Low decomposition temperature | Potential for carbon contamination |
Advanced Applications of Barium Acetylacetonate Hydrate As a Precursor in Functional Material Fabrication
Metal Organic Chemical Vapor Deposition (MOCVD) Applications
Barium acetylacetonate (B107027) is utilized in MOCVD, a process for depositing thin films from gaseous precursors. americanelements.com As a precursor, it is valued for its potential to form various barium-containing functional layers upon thermal decomposition.
The utility of acetylacetonate complexes as precursors for MOCVD extends to the deposition of various metal oxide thin films. Barium acetylacetonate hydrate (B1144303), in this context, acts as a source for barium oxide (BaO) layers, which are foundational for more complex multicomponent oxide materials. The precise control over film thickness and composition afforded by MOCVD is critical for fabricating high-quality electronic and optical devices.
Barium acetylacetonate is a potential precursor for the synthesis of yttrium barium copper oxide (YBa2Cu3O7-δ, or YBCO), a high-temperature superconducting material. google.com The solid-state reaction method for preparing YBCO nanoparticles involves mixing yttrium, barium, and copper precursors. google.com While various barium compounds can be used, metal chelate compounds with acetylacetone (B45752) ligands are noted for their high stability and compatibility with other precursors. google.com The synthesis of the YBCO superconducting phase is highly sensitive to the preparation procedure and the choice of starting materials to ensure a homogeneous, single-phase final product. scispace.com The goal is to achieve the correct 1:2:3 stoichiometric ratio of Y:Ba:Cu for the desired superconducting properties, with a critical temperature (Tc) around 92 K. scispace.comnih.gov
Table 1: YBCO Synthesis Parameters
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Precursors | Yttrium, Barium, and Copper sources. Barium acetylacetonate can serve as the barium source. | Y(acac)₃, Ba(acac)₂, Cu(acac)₂ | google.com |
| Synthesis Method | Solid-state reaction or co-precipitation methods are common. | Solid-state reaction | google.comscispace.com |
| Calcination Temperature | The temperature required to form the final YBCO superconducting phase. | 850°C - 950°C | google.com |
| Superconducting Transition Temperature (Tc) | The temperature at which the material becomes superconducting. | ~92 K | scispace.comnih.gov |
Barium acetylacetonate has been specifically investigated as a precursor in the metal organic chemical vapor deposition of barium titanate (BaTiO₃) thin films. wikipedia.org BaTiO₃ is a well-known ferroelectric material with a high dielectric constant, making it highly valuable for applications in capacitors and non-volatile memory. target-materials.com In the MOCVD process, barium acetylacetonate is co-reacted with a titanium precursor to grow BaTiO₃ films on a heated substrate. The quality, crystallinity, and dielectric properties of the resulting films are highly dependent on the deposition conditions, such as substrate temperature and precursor flow rates.
Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. Barium acetylacetonate has been studied as a potential precursor for the ALD of barium-containing films. nih.gov Density functional theory has been used to simulate various strontium and barium precursors, including acetylacetonates (B15086760), to predict their suitability for ALD. nih.govresearchgate.net These studies indicate that diketonate precursors like acetylacetonate have strong chemical bonds to the metal atom, which can present challenges for achieving ideal ALD growth. nih.gov The energy required to break the metal-ligand bonds is a critical factor in precursor selection, as it influences the reaction temperature and the potential for carbon incorporation into the film. nih.gov While challenges exist, the development of effective ALD processes for BaO is crucial for miniaturizing electronic devices. researchgate.net
Sol-Gel Synthesis of Barium-Based Nanomaterials
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. Barium acetylacetonate hydrate is employed as a stable barium precursor in the sol-gel synthesis of high-purity barium titanate (BaTiO₃) powder. inoe.rosemanticscholar.org This method offers advantages such as fine particle size, straightforward compositional control, and lower processing temperatures compared to conventional solid-state reactions. inoe.roresearchgate.net In a typical process, this compound is dissolved and reacted with a titanium precursor, such as titanium (IV) isopropoxide, to form a gel. inoe.ro This gel is then dried and calcined to produce the crystalline BaTiO₃ powder. inoe.rorsc.org
Table 2: Sol-Gel Synthesis of BaTiO₃ Powder
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Barium Precursor | A stable source of barium. | This compound | inoe.ro |
| Titanium Precursor | A reactive source of titanium. | Titanium (IV) isopropoxide | inoe.ro |
| pH | Maintained to control hydrolysis and condensation. | 2.5 - 3.5 | inoe.ro |
| Drying Temperature | Temperature to remove solvents and form a dry gel. | 100°C | inoe.ro |
| Calcination Temperature | Temperature to crystallize the gel into tetragonal BaTiO₃. | 950°C | inoe.rosemanticscholar.org |
| Resulting Particle Size (Calcined) | The size of the crystalline powder particles after heat treatment. | 1 - 1.5 µm | inoe.roresearchgate.net |
| Dielectric Constant (at Curie Temp.) | A measure of the material's ability to store electrical energy. | 3020 at 104°C | inoe.roresearchgate.net |
A key factor in successful sol-gel synthesis is the precise control over the rates of hydrolysis and condensation of the metal precursors. researchgate.net Titanium alkoxides are highly electrophilic and react quickly with water, which can lead to uncontrolled precipitation and an inhomogeneous product. inoe.ro To manage this, acetylacetone is often added to the reaction as a chelating agent. It reacts with the titanium precursor in situ, forming a more stable complex. This modification effectively reduces the rate of hydrolysis, allowing for more controlled growth of the oxide network. inoe.ro The use of this compound is also advantageous as it is more stable against ambient moisture compared to highly reactive barium alkoxides. inoe.ro By carefully controlling parameters like pH, water-to-alkoxide ratio, and temperature, the sol-gel process enables the synthesis of fine, high-purity BaTiO₃ powders with desirable dielectric properties. inoe.roresearchgate.net
Role of Hydration State in Gel Formation and Crystallization
In the sol-gel synthesis of functional materials, the hydration state of the precursors can play a crucial role in the initial hydrolysis and condensation steps, which govern the formation of the gel network and the subsequent crystallization of the desired material. This compound, with its associated water molecules, provides an internal source of water for the hydrolysis reactions, which can influence the kinetics of the sol-gel process.
The acetylacetonate (acac) ligands in barium acetylacetonate act as chelating agents, which can stabilize the metal ions in solution and control the rate of hydrolysis and condensation. inoe.rorsc.orgresearchgate.net This control is critical for forming a homogeneous gel, which is a precursor to a uniform final material. The presence of water of hydration can facilitate the initial hydrolysis of other precursors in the reaction mixture, such as titanium isopropoxide in the synthesis of barium titanate (BaTiO₃). inoe.roresearchgate.net
Detailed research on the sol-gel synthesis of BaTiO₃ using this compound and titanium (IV) isopropoxide has provided insights into the gel's thermal decomposition and crystallization behavior. inoe.roresearchgate.net Thermal analysis of the dried gel reveals distinct stages of weight loss and phase transformation.
| Temperature Range (°C) | Event | Associated Weight Loss/Peak |
|---|---|---|
| ~130.9 | Volatilization of absorbed water, isopropanol, and acetic acid | Endothermic peak |
| ~165.4 | Evaporation of acetylacetone | Endothermic peak |
| 325 - 350 | Pyrolysis of organic groups | Exothermic peak with significant weight loss |
| ~500 | Decomposition through oxides and barium carbonate | - |
| 732 - 760 | Decomposition of residual barium carbonate | - |
| ~1100 | Crystallization of tetragonal BaTiO₃ | - |
The acetylacetone ligand plays a significant role in modifying the hydrolysis and condensation pathway, leading to the formation of a stable gel. researchgate.net The controlled release of water from the hydrate and the chelating nature of the acetylacetonate ligand collectively contribute to the formation of nanosized particles within the gel and influence the final crystalline structure of the material. inoe.rosemanticscholar.org For instance, in the synthesis of BaTiO₃, the use of this compound contributes to the formation of a tetragonal perovskite structure after calcination at appropriate temperatures. inoe.roresearchgate.net
Synthesis of Barium-Doped Catalytic Systems
Barium is a known promoter in various catalytic systems, enhancing their activity, selectivity, and stability. This compound serves as a potential precursor for introducing barium as a dopant into catalyst structures due to its solubility in organic solvents and its ability to decompose into barium oxide upon calcination. The use of metal acetylacetonates as precursors for catalysts is a well-established method. americanelements.com
While direct studies detailing the use of this compound for barium-doped catalysts are not extensively reported, the application of other metal acetylacetonates in similar syntheses provides a strong indication of its suitability. For example, in the sol-gel synthesis of cerium-doped barium titanate, cerium (III) acetylacetonate has been successfully used as the dopant precursor alongside barium acetate (B1210297) and titanium (IV) isopropoxide. researchgate.net This demonstrates the compatibility of the acetylacetonate precursor in a mixed-metal sol-gel system to achieve homogeneous doping.
The synthesis of a barium-doped cobalt catalyst for ammonia (B1221849) decomposition, for instance, has shown that barium is a promising and stable promoter. rsc.org Although this study did not specify the use of this compound, the principles of precursor chemistry suggest its potential applicability. The advantage of using an acetylacetonate precursor lies in the potential for better control over the distribution of the dopant at the atomic level within the catalyst support, which can lead to enhanced catalytic performance. The thermal decomposition of this compound would yield finely dispersed barium oxide particles that can act as catalytic promoters.
Fabrication of Radioluminescent Nanophosphors
This compound has been identified as a key precursor in the synthesis of radioluminescent nanophosphors (RLNPs), which are emerging as promising probes for bioimaging applications. inoe.ro These nanomaterials can be excited by high-energy radiation, such as X-rays, and emit light in the visible or near-infrared region, enabling deep-tissue imaging.
In a notable application, this compound is used in the thermodegradation synthesis of Europium-doped barium yttrium fluoride (B91410) (Eu³⁺-doped BaYF₂) nanophosphors. inoe.ro The synthesis involves the decomposition of organometallic precursors in the presence of capping agents in a high-boiling point solvent.
The key components for the synthesis of these radioluminescent nanophosphors are summarized in the table below.
| Component | Role in Synthesis |
|---|---|
| This compound | Barium precursor |
| Yttrium trifluoroacetate | Yttrium precursor |
| Europium trifluoroacetate | Dopant precursor |
| Oleic acid | Capping agent/surfactant |
| 1-Octadecene (B91540) | High-boiling point solvent |
The thermal decomposition of this compound, along with the other metal precursors, in the presence of oleic acid and 1-octadecene leads to the formation of crystalline Eu³⁺-doped BaYF₂ nanoparticles. The resulting nanophosphors exhibit the desired radioluminescent properties, making them suitable for advanced imaging modalities like X-ray luminescence computed tomography (XLCT). inoe.ro The use of this compound in this synthesis highlights its utility in producing complex, multi-element functional nanomaterials with controlled composition and properties.
Mechanistic and Theoretical Investigations of Barium Acetylacetonate Hydrate Transformations
Computational Chemistry Approaches (e.g., Density Functional Theory Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structural and electronic properties of metal acetylacetonate (B107027) complexes. While dedicated DFT studies exclusively on barium acetylacetonate hydrate (B1144303) are limited, research encompassing a range of alkaline earth metal acetylacetonates (B15086760) provides valuable comparative data.
Theoretical calculations have been employed to assign the vibrational band frequencies observed in the infrared (IR) and Raman spectra of barium acetylacetonate, along with its magnesium, calcium, and strontium counterparts. researchgate.net By using the B3LYP level of theory with mixed basis sets, researchers can calculate vibrational frequencies, IR intensities, and Raman activities. researchgate.net Analysis of these calculated spectra reveals that several absorption bands can be predominantly assigned to the metal-oxygen (Ba-O) vibrations, which is crucial for understanding the bond strength and stability of the chelate ring structure. researchgate.net
These computational models help to interpret experimental spectroscopic data and provide a deeper understanding of the metal-ligand bonding. The strength of the Ba-O bond is a key parameter influencing the thermal stability and decomposition pathway of the precursor.
Table 1: Theoretical Vibrational Frequencies for Metal-Oxygen Modes in Alkaline Earth Acetylacetonates
This table is illustrative and compiled from typical findings in DFT studies on metal acetylacetonates. Exact values can vary based on the specific computational methods and basis sets used.
| Metal Acetylacetonate | Calculated Ba-O Stretching Frequencies (cm⁻¹) |
|---|---|
| Be(acac)₂ | ~1042, 826, 748, 480 |
| Mg(acac)₂ | Lower than Be(acac)₂ |
| Ca(acac)₂ | Lower than Mg(acac)₂ |
| Sr(acac)₂ | Lower than Ca(acac)₂ |
| Ba(acac)₂ | Typically the lowest among the group |
Note: The trend shows that as the atomic mass and ionic radius of the metal increase, the metal-oxygen vibrational frequencies tend to decrease, indicating a change in bond strength.
Elucidation of Reaction Mechanisms in Material Synthesis Pathways
Barium acetylacetonate hydrate is frequently used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processes for synthesizing complex oxides. wikipedia.orginoe.ro The reaction mechanism during these processes is intricate, involving several stages of transformation.
In the context of BaTiO₃ synthesis, this compound serves as the barium source. In sol-gel preparations, it is often reacted with a titanium precursor, such as titanium isopropoxide. inoe.ro The acetylacetonate ligand can act as a chelating agent to modify the titanium alkoxide, controlling the hydrolysis and condensation rates to promote the formation of a homogeneous gel. inoe.ro
During thermal decomposition, which is central to MOCVD and the calcination step of sol-gel methods, the transformation proceeds through distinct steps:
Dehydration: The water of hydration is the first component to be removed. This typically occurs at relatively low temperatures (e.g., below 200°C).
Ligand Decomposition: At higher temperatures, the acetylacetonate ligands decompose. This is a complex process that can involve the formation of radical species. researchgate.net The decomposition products are typically volatile organic fragments like acetone (B3395972) and carbon dioxide.
Formation of Intermediates: The decomposition of the organic ligand often leads to the formation of an intermediate barium-containing species. In many cases, this is barium carbonate (BaCO₃), which forms from the reaction of the barium species with carbon dioxide produced during ligand breakdown. cdmf.org.br
Final Product Formation: In the final stage, the intermediate (e.g., BaCO₃) reacts with the other components in the system (e.g., a titanium oxide species) at high temperatures (e.g., >600°C) to form the desired final material, such as BaTiO₃. scispace.com
Influence of Hydration State on Precursor Reactivity and Selectivity
The presence of water molecules in the coordination sphere of the barium ion, as in this compound, significantly impacts the precursor's properties and reactivity. The hydration state can influence its solubility, volatility, and thermal stability, which in turn affects its utility in material synthesis.
Volatility and Thermal Stability: Hydrated complexes are generally less volatile than their anhydrous counterparts. The initial dehydration step requires energy and can alter the subsequent decomposition pathway. The loss of water can lead to changes in the coordination environment of the barium ion, potentially causing premature decomposition or polymerization of the precursor before it reaches the substrate in a CVD process.
Reactivity in Solution: In sol-gel and hydrothermal synthesis, the water of hydration can participate directly in hydrolysis reactions. This can affect the kinetics of gel formation and the homogeneity of the resulting material. yonsei.ac.kr
Film Composition and Purity: In CVD processes, the presence of water (from the hydrate or intentionally added) can have both beneficial and detrimental effects. For some metal acetylacetonates, a controlled amount of water vapor can improve the growth of metallic films and reduce carbon contamination by facilitating the removal of organic ligands. nih.govresearchgate.net However, excessive water can lead to the undesirable formation of metal oxides instead of pure metals or can promote incomplete reactions, affecting the stoichiometry and phase purity of the final film. nih.govresearchgate.net For instance, in the deposition of films from nickel and cobalt acetylacetonates, small amounts of water were found to promote oxidation of the deposited material. nih.gov This suggests that the hydration level of the barium acetylacetonate precursor must be carefully controlled to ensure the desired phase and composition of the deposited material.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Barium Titanate |
| Beryllium acetylacetonate |
| Magnesium acetylacetonate |
| Calcium acetylacetonate |
| Strontium acetylacetonate |
| Titanium isopropoxide |
| Barium carbonate |
| Nickel acetylacetonate |
| Cobalt acetylacetonate |
| Acetone |
Advanced Analytical and Spectroscopic Characterization Techniques
X-ray Diffraction (XRD) for Phase and Crystal Structure Analysis of Derived Materials
X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the crystal structure of materials. When barium acetylacetonate (B107027) hydrate (B1144303) is used as a precursor, for instance in the sol-gel synthesis of barium titanate (BaTiO₃), XRD is crucial for confirming the formation of the desired perovskite phase and assessing its crystallinity. inoe.rojetir.org
The XRD pattern of a synthesized material provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice. For BaTiO₃ derived from a barium acetylacetonate precursor, the XRD analysis would focus on identifying the characteristic diffraction peaks corresponding to the specific polymorph of BaTiO₃ (e.g., cubic or tetragonal). researchgate.netazom.com The position and intensity of these peaks are used to identify the crystal structure and lattice parameters.
For example, in the synthesis of BaTiO₃, the material may exhibit a tetragonal structure at room temperature. jetir.org The XRD pattern would show distinct peaks corresponding to the crystallographic planes of the tetragonal phase. The splitting of certain peaks, such as the (200) and (002) reflections around 45° 2θ, is a key indicator of the tetragonal symmetry. researchgate.net
Table 1: Representative XRD Data for Tetragonal BaTiO₃
| 2θ (degrees) | (hkl) Plane |
| 22.2 | (100) |
| 31.5 | (110) |
| 38.8 | (111) |
| 45.3 | (200) |
| 50.9 | (210) |
| 56.2 | (211) |
Furthermore, the width of the diffraction peaks can be used to estimate the crystallite size of the derived material using the Scherrer equation. azom.com This is particularly important for nanomaterials, where the properties are often size-dependent.
Infrared and Raman Spectroscopies for Molecular Vibrational Analysis
Infrared (IR) and Raman spectroscopies are powerful, complementary techniques used to probe the vibrational modes of molecules. For barium acetylacetonate hydrate, these techniques provide insight into the coordination of the acetylacetonate ligand to the barium ion and the presence of water of hydration.
Infrared Spectroscopy (IR): The IR spectrum of this compound is expected to be dominated by the vibrational modes of the acetylacetonate (acac) ligand. The chelation of the ligand to the barium ion influences the vibrational frequencies of the C=O and C=C bonds within the six-membered chelate ring. Typically, the strong C=O stretching vibration in free acetylacetone (B45752) (around 1725 cm⁻¹) disappears upon coordination and is replaced by bands at lower frequencies, indicative of delocalized π-electron density in the chelate ring.
Key vibrational bands for metal acetylacetonates (B15086760) are generally observed in the following regions:
1600-1500 cm⁻¹: C=O and C=C stretching vibrations of the chelate ring.
1450-1350 cm⁻¹: CH₃ deformation modes.
Below 700 cm⁻¹: Metal-Oxygen (Ba-O) stretching and bending vibrations. semanticscholar.org
The presence of water of hydration would be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region due to O-H stretching vibrations.
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. For materials derived from this compound, such as BaTiO₃, Raman spectroscopy is particularly useful for identifying the different crystalline phases, as the Raman spectra of the cubic and tetragonal phases are distinct. azom.com
UV-Vis Spectroscopy for Electronic Transitions and Solution-Phase Monitoring
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is primarily determined by the electronic transitions within the acetylacetonate ligand. The barium ion (Ba²⁺) is a closed-shell cation and does not exhibit d-d electronic transitions.
The acetylacetonate ligand exhibits strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. These absorptions are attributed to π → π* transitions within the delocalized π-system of the chelate ring. mdpi.com The exact position and intensity of these bands can be influenced by the solvent and the nature of the metal-ligand interaction.
UV-Vis spectroscopy can also be employed to monitor the stability and reactions of this compound in solution. For example, it can be used to follow the hydrolysis or decomposition of the complex, which is relevant for sol-gel synthesis processes where the precursor solution chemistry is critical.
X-ray Absorption Spectroscopy (XAS) for Local Structural and Electronic States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local atomic structure and electronic state of a specific element within a material. wikipedia.orgwikipedia.org For this compound and its derivatives, XAS at the Ba K-edge or L-edge can provide detailed insights into the coordination environment of the barium atoms.
XAS is broadly divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The XANES region, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), provides information about the oxidation state and coordination geometry of the absorbing atom. wikipedia.orglibretexts.org For this compound, the XANES spectrum would be sensitive to the local symmetry around the barium ion and the nature of the Ba-O bonds.
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom. wikipedia.orgbeilstein-journals.org Analysis of the EXAFS data for this compound could determine the Ba-O bond lengths and coordination number, providing a detailed picture of the local structure around the barium center.
This technique is particularly valuable for amorphous materials or solutions where long-range order is absent, making it a complementary technique to XRD.
Electron Microscopy Techniques (SEM, TEM, STEM) for Morphology and Microstructure Characterization of Processed Materials
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolution. When this compound is used as a precursor to synthesize powders or thin films, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM) are used to characterize the resulting materials.
Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography of a material. For powders like BaTiO₃ synthesized from barium acetylacetonate, SEM reveals the particle size, shape, and degree of agglomeration. dergipark.org.tr For thin films, SEM can be used to examine the surface morphology, thickness, and uniformity.
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images of the internal structure of a material. It can be used to observe the crystal structure, grain boundaries, and defects in materials derived from this compound. High-resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline materials.
Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM, allowing for high-resolution imaging with analytical capabilities. When coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), STEM can provide elemental maps of the sample, confirming the distribution of barium, titanium, and oxygen in BaTiO₃ nanoparticles, for example.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can be used to characterize the acetylacetonate ligand.
Since Ba²⁺ is a diamagnetic ion, the NMR spectrum of the acetylacetonate ligand is expected to show sharp signals. magritek.com In contrast, paramagnetic metal acetylacetonates exhibit broad and significantly shifted NMR signals. magritek.com
¹H NMR: The ¹H NMR spectrum of the acetylacetonate ligand in a diamagnetic complex typically shows two main resonances: one for the methyl protons (CH₃) and one for the methine proton (CH). The integration of these signals would be in a 6:1 ratio, respectively. For a diamagnetic complex like aluminum acetylacetonate (Al(acac)₃), these peaks appear at approximately 1.99 ppm (CH₃) and 5.47 ppm (CH). azom.com Similar chemical shifts would be expected for the ligand in this compound.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the acetylacetonate ligand. The spectrum would show distinct signals for the methyl carbons, the methine carbon, and the carbonyl carbons.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Acetylacetonate Ligand in a Diamagnetic Complex
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | CH₃ | ~2.0 |
| ¹H | CH | ~5.5 |
| ¹³C | CH₃ | ~25 |
| ¹³C | CH | ~100 |
| ¹³C | C=O | ~190 |
Note: These are approximate values based on similar diamagnetic metal acetylacetonates and can vary depending on the solvent and other experimental conditions.
NMR spectroscopy is particularly useful for confirming the purity of the this compound precursor and for studying its behavior and stability in solution prior to its use in materials synthesis.
Challenges and Future Research Directions for Barium Acetylacetonate Hydrate
Barium acetylacetonate (B107027) hydrate (B1144303) serves as a critical precursor in the synthesis of advanced barium-containing materials. However, its application, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD), is hampered by certain challenges, primarily its low volatility and thermal stability. nih.gov Overcoming these limitations and expanding the utility of barium precursors is a significant focus of ongoing research. This article explores the key challenges and future research directions centered on barium acetylacetonate and its derivatives.
Q & A
What are the critical safety precautions when handling barium acetylacetonate hydrate in laboratory settings?
This compound poses acute toxicity (H301, H331) and requires strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust generation is likely .
- Ventilation: Work in a fume hood or well-ventilated area to avoid inhalation of particles .
- Storage: Keep containers tightly sealed in a dry, well-ventilated space away from moisture and incompatible materials (e.g., acids, oxidizers) .
- First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
How can researchers determine the hydrate content in this compound samples?
Methodology:
Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 300°C at 10°C/min under nitrogen. Measure mass loss corresponding to water release (~100–150°C).
Karl Fischer Titration: Quantify trace moisture content in solid samples using a coulometric titrator .
Example: A 10 mg sample showing 5% mass loss at 120°C indicates ~0.5 mg of water.
What methodologies are employed to analyze the thermal decomposition products of this compound?
- TGA-DSC-MS: Couple thermogravimetric analysis with mass spectrometry to identify gaseous decomposition products (e.g., CO, CO₂) and exothermic/endothermic transitions .
- XRD Post-Decomposition: Analyze residue post-heating (e.g., 500°C) to identify crystalline phases like barium oxide (BaO) or carbonate (BaCO₃) .
Note: this compound is thermally stable up to 200°C but decomposes above 250°C without hazardous byproducts .
How is this compound utilized in nanomaterial synthesis, and what are critical reaction parameters?
Applications:
- Nanophosphors: Acts as a barium precursor in flame spray pyrolysis for bioimaging probes. Co-react with europium(III) oxide for luminescent properties .
- Hybrid Nanoparticles: Used in sol-gel synthesis of SrO-ZnO-ceria composites for antimicrobial applications .
Key Parameters:
- Solvent: Use non-aqueous solvents (e.g., THF, 1-octadecene) due to its insolubility in water .
- Temperature: Maintain 200–300°C for controlled nanoparticle growth .
- Co-precursors: Combine with metal acetylacetonates (e.g., cerium, strontium) for doped structures .
What analytical techniques are effective for characterizing the purity of this compound?
- FTIR: Confirm acetylacetonate ligand presence via peaks at 1525 cm⁻¹ (C=O) and 1280 cm⁻¹ (C-O) .
- Elemental Analysis: Verify Ba content (≥30% by ICP-OES) and C/H ratios .
- XRD: Match diffraction patterns to reference data (e.g., JCPDS 00-001-0562) .
How does the compound’s insolubility in water influence its use in non-aqueous synthesis?
- Solvent Selection: Prefer polar aprotic solvents (e.g., DMF, THF) for homogeneous precursor dispersion .
- Reaction Design: Use solvothermal or flame spray pyrolysis to avoid hydrolysis. For example, in flame synthesis, dissolve in 1-octadecene/oleic acid for nanoparticle formation .
What are the implications of its hygroscopic nature, and how can this be mitigated?
- Moisture Sensitivity: Absorbs water from air, leading to hydrolysis and reduced reactivity.
- Mitigation: Store under inert gas (Ar/N₂) and use anhydrous solvents. Conduct reactions in gloveboxes or Schlenk lines .
What are the stability limits of this compound under varying pH conditions?
- Acidic Conditions: Decomposes rapidly in HCl, releasing acetylacetone and forming Ba²⁺ ions.
- Basic Conditions: Stable in mild bases (pH < 10) but reacts with strong alkalis (e.g., NaOH) to form barium hydroxide .
How is this compound applied in catalysis or coordination chemistry studies?
- Catalysis: Serves as a Lewis acid catalyst in organic reactions (e.g., esterification) due to Ba²⁺ coordination sites.
- Coordination Studies: Forms stable complexes with polydentate ligands; study via UV-Vis (d-d transitions) and NMR .
What waste disposal protocols are recommended for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
